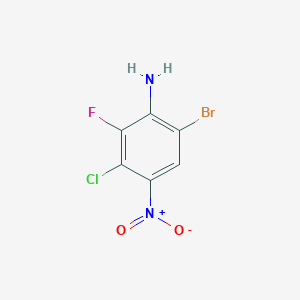

6-Bromo-3-chloro-2-fluoro-4-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-3-chloro-2-fluoro-4-nitroaniline” is a complex organic compound. It is an aniline derivative bearing a bromine, a chlorine, a fluorine, and a nitro group . It serves as a versatile molecular scaffold for synthesising active pharmaceutical ingredients (APIs) .

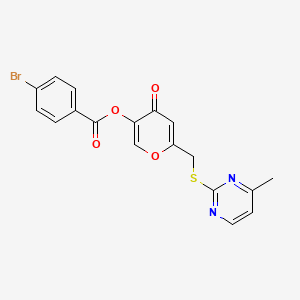

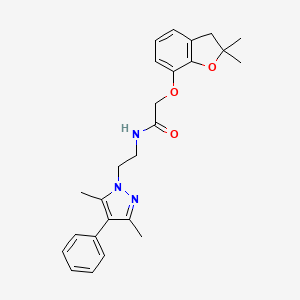

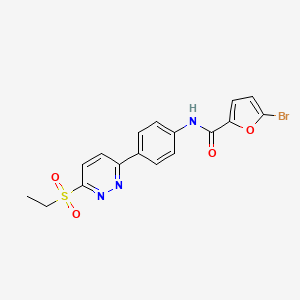

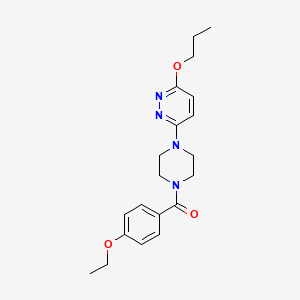

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-chloro-2-fluoro-4-nitroaniline” would consist of a benzene ring substituted with a bromine, a chlorine, a fluorine, and a nitro group . The exact positions of these substituents on the benzene ring would be determined by the numbering in the compound’s name.Scientific Research Applications

Antibacterial Agent Synthesis

6-Bromo-3-chloro-2-fluoro-4-nitroaniline has been utilized in the synthesis of antibacterial agents. For example, 1,4-Dihydro-4-oxopyridinecarboxylic acids with variations in substituents, including nitro, chloro, and fluoro groups, have shown potent in vitro antibacterial activity and excellent in vivo efficacy. These compounds' structure-activity relationships are crucial in developing effective antibacterial agents (Matsumoto et al., 1984).

Dyes for Synthetic Polymer Fibers

This chemical has also been used in the synthesis of dyes for synthetic polymer fibers. The preparation of various iodo-substituted nitroanilines and their coupling to other compounds resulted in a range of dyes with properties evaluated for use in synthetic fibers. Such studies contribute to the development of new materials with specific color and fastness properties (Peters & Soboyejo, 2008).

Synthesis of Complex Organic Molecules

6-Bromo-3-chloro-2-fluoro-4-nitroaniline plays a role in the complex synthesis of organic molecules. The study of nucleofugicities in quinoxalines, involving fluoro-, chloro-, and bromo-derivatives, is significant for understanding and creating complex organic structures, which can have various applications in chemistry and pharmacology (Hinkens et al., 1987).

Metabolic Studies

Research into the metabolism of halogenated anilines, including compounds similar to 6-Bromo-3-chloro-2-fluoro-4-nitroaniline, provides insights into how these compounds are processed biologically. Such studies are critical for understanding the environmental and health impacts of these chemicals (Boeren et al., 1992).

Medical Research

In medical research, derivatives of this compound have been investigated for their potential in various applications, such as in the synthesis of uracil derivatives and exploring their structures and properties. These studies can contribute to the development of new pharmaceuticals (Chernikova et al., 2015).

Mechanism of Action

Safety and Hazards

As with many organic compounds, “6-Bromo-3-chloro-2-fluoro-4-nitroaniline” could pose certain hazards. It could be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name |

6-bromo-3-chloro-2-fluoro-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBZTLEUBCRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-fluoro-4-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)

![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)

![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)

![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)